Product packaging for cis-1,3-Dichloropropene oxide(Cat. No.:CAS No. 66826-72-0)

cis-1,3-Dichloropropene oxide

Cat. No.: B1215348
CAS No.: 66826-72-0
M. Wt: 126.97 g/mol
InChI Key: RLGCGUQZAWGNEO-HRFVKAFMSA-N
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Description

Significance of cis-1,3-Dichloropropene (B155052) Oxide within the Context of Reactive Intermediates and Epoxide Chemistry

cis-1,3-Dichloropropene oxide is primarily recognized as a significant reactive intermediate in the metabolic pathway of cis-1,3-dichloropropene. t3db.cajcpa.or.jp This transformation is catalyzed by the cytochrome P-450 enzyme system, which introduces an oxygen atom across the carbon-carbon double bond of the parent molecule to form the epoxide ring. t3db.canih.govt3db.ca The formation of this epoxide is a critical activation step, converting the relatively stable dichloropropene into a much more reactive species. t3db.ca

The significance of this compound in epoxide chemistry lies in its inherent reactivity, which is characteristic of the strained three-membered oxirane ring. This strain, combined with the presence of electron-withdrawing chlorine atoms, makes the epoxide susceptible to nucleophilic attack and ring-opening reactions. koreascience.kr Studies have shown that the epoxide can undergo hydrolysis, both spontaneously and catalyzed by epoxide hydrolase, to form 3-chloro-2-hydroxypropanal (B1221047). t3db.ca It also reacts with glutathione (B108866) (GSH), a process that is significantly accelerated by the enzyme glutathione S-transferase (GST), which plays a role in detoxification pathways. ca.gov The decomposition of the epoxide in a buffer solution can lead to the formation of 3-chloro-2-hydroxypropanal and its dimer, while under different conditions, such as in a DMSO solvent, it can yield 2-chloroacrolein (B1216256) via a 2,3-dichloropropanal (B154343) intermediate. ca.gov

The reactivity of epoxides like this compound is a central theme in organic synthesis, where they serve as versatile intermediates for creating a wide array of functionalized molecules. researchgate.net The ring-opening of epoxides can be controlled to produce various products, including diols, haloalcohols, and amino alcohols, depending on the nucleophile and reaction conditions. koreascience.kr

Stereochemical Considerations and Isomeric Research Focus of this compound

The stereochemistry of 1,3-dichloropropene (B49464) oxide is a key aspect of its research. The parent compound, 1,3-dichloropropene, exists as two geometric isomers: cis (or Z) and trans (or E). nih.govusda.gov The epoxidation of these isomers leads to the corresponding cis- and trans-1,3-dichloropropene oxides. Research has demonstrated that the metabolic formation of these epoxides is stereospecific; the in vivo administration of purified cis-1,3-dichloropropene results exclusively in the formation of this compound. t3db.caca.gov

This stereospecificity extends to the rate of metabolism, with the cis-isomer of 1,3-dichloropropene being a more favorable substrate for the glutathione transferase enzyme than the trans-isomer. jcpa.or.jpwho.int In studies using mouse liver microsomes, the cis-epoxide was preferentially formed over the trans-epoxide from a mixed-isomer substrate. ca.gov

The distinct stereoisomers of 1,3-dichloropropene oxide have been studied separately to understand their individual chemical properties and biological activities. For instance, both cis- and trans-1,3-dichloropropene oxide were independently tested in mutagenicity and cell transformation assays. who.int The hydrolysis of a mixture of cis- and trans-1,3-dichloropropene oxide was studied to identify the resulting products, with the rate of disappearance being measured for the mixture. acs.org

Interactive Table: Hydrolysis Data for 1,3-Dichloropropene Oxide Isomers

This table presents data on the hydrolysis of a 50:50 mixture of cis- and trans-1,3-dichloropropene oxide in an aqueous buffer solution.

ParameterValueConditions
Initial Concentration3.88 x 10⁻³ M50% THF-pH 7.4 phosphate (B84403) buffer
Temperature20 °C-
Half-life800 min-
Major Product2,5-dihydroxy-3,6-bis(chloromethyl)-1,4-dioxane (dimer of hydrolysis product)-
Yield of Dimer20%After silica (B1680970) gel chromatography
Data sourced from a study on the hydrolysis of 1,3-dichloropropene oxide. acs.org

Historical and Current Research Trajectories for Related Halogenated Epoxides

Research into halogenated epoxides is not a new field and has evolved significantly over the decades. Early studies, some dating back to the mid-20th century, focused on understanding the fundamental reaction mechanisms of these compounds. mst.educore.ac.uk Epichlorohydrin (B41342), a structurally related and commercially important chloroepoxide, was the subject of extensive early investigation, particularly its reactions with nucleophiles like phenols. core.ac.uk These foundational studies sought to elucidate whether reactions proceeded via direct substitution or through attack on the epoxide ring. core.ac.uk

By the late 1970s and 1980s, research had expanded to include a wider range of halogenated epoxides, with a focus on their synthesis, reactivity with various reagents like sodium methoxide, and their potential as intermediates in more complex chemical pathways. acs.orgacs.org During this period, the role of halogenated epoxides as inhibitors of enzymes such as epoxide hydrase also began to be explored. acs.org

Current research trajectories for halogenated epoxides have diversified. There is a growing interest in their environmental fate and atmospheric chemistry, examining their reactions with atmospheric oxidants like chlorine atoms. rsc.org Furthermore, modern synthetic methods are being applied to epoxidation, including electrochemical processes that utilize halide ions as mediators to produce epoxides from olefins in a more controlled and potentially greener manner. acs.org This approach has been explored for producing propylene (B89431) oxide and butylene oxide and represents a shift towards more sustainable chemical manufacturing. acs.org The biosynthesis of halogenated natural products, some of which may involve halogenated epoxide intermediates, continues to be an active area of investigation, revealing the diverse enzymatic strategies nature employs for halogenation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Cl2O B1215348 cis-1,3-Dichloropropene oxide CAS No. 66826-72-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66826-72-0

Molecular Formula

C3H4Cl2O

Molecular Weight

126.97 g/mol

IUPAC Name

(2R,3S)-2-chloro-3-(chloromethyl)oxirane

InChI

InChI=1S/C3H4Cl2O/c4-1-2-3(5)6-2/h2-3H,1H2/t2-,3-/m0/s1

InChI Key

RLGCGUQZAWGNEO-HRFVKAFMSA-N

SMILES

C(C1C(O1)Cl)Cl

Isomeric SMILES

C([C@H]1[C@H](O1)Cl)Cl

Canonical SMILES

C(C1C(O1)Cl)Cl

Synonyms

1,3-dichloropropene oxide
2-chloro-3-(chloromethyl)oxirane
2-chloro-3-(chloromethyl)oxirane, (trans)-isomer
cis-2-chloro-3-(chloromethyl)oxirane
trans-2-chloro-3-(chloromethyl)oxirane

Origin of Product

United States

Synthetic Methodologies and Controlled Derivatization of Cis 1,3 Dichloropropene Oxide

Strategies for Derivatization and Functionalization of the cis-1,3-Dichloropropene (B155052) Oxide Scaffold

The chemical reactivity of cis-1,3-dichloropropene oxide is primarily governed by the strained three-membered epoxide ring and the presence of two chlorine atoms. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed under either acidic or basic/neutral conditions, often with high regioselectivity. The chlorine atoms, particularly the one on the methyl group, also present a site for nucleophilic substitution.

Nucleophilic Ring-Opening Reactions

The core of derivatizing the this compound scaffold lies in the nucleophilic ring-opening of the epoxide. This reaction is a well-established method for introducing a wide array of functional groups. researchgate.net The regioselectivity of the attack, either at the C1 or C2 position of the oxirane ring, is a critical aspect of these transformations.

Under basic or neutral conditions, the ring-opening of epoxides typically follows an S\textsubscript{N}2 mechanism, where the nucleophile attacks the sterically less hindered carbon atom. libretexts.org For this compound, the C2 carbon is generally less sterically hindered than the C1 carbon, which is attached to the chloromethyl group. Therefore, nucleophilic attack is expected to occur preferentially at C2.

In contrast, acid-catalyzed ring-opening proceeds via a mechanism with S\textsubscript{N}1-like character. libretexts.orgmasterorganicchemistry.com The reaction begins with the protonation of the epoxide oxygen, making it a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack tends to occur at the more substituted carbon atom, which can better stabilize a partial positive charge. libretexts.orgmasterorganicchemistry.com

A variety of nucleophiles can be employed for the ring-opening of the this compound scaffold, leading to a diverse range of functionalized products. These include oxygen, nitrogen, sulfur, and halogen nucleophiles.

Table 1: Potential Nucleophilic Ring-Opening Reactions of this compound

NucleophileReagent ExampleExpected Major ProductReaction Conditions
Oxygen Nucleophiles
Hydroxide (B78521)NaOH / H₂Ocis-1-chloro-3-(chloromethyl)propane-1,2-diolBasic
AlkoxideNaOR / ROHcis-1-alkoxy-3-(chloromethyl)propan-2-olBasic
CarboxylateRCOONacis-2-hydroxy-1-(chloromethyl)propyl carboxylateBasic
WaterH₂O / H⁺trans-1-chloro-3-(chloromethyl)propane-1,2-diolAcidic
Nitrogen Nucleophiles
AzideNaN₃cis-1-azido-3-(chloromethyl)propan-2-olNeutral/Basic
Amines (primary/secondary)RNH₂ / R₂NHcis-1-amino-3-(chloromethyl)propan-2-olNeutral/Basic
Sulfur Nucleophiles
ThiolateNaSR / RSHcis-1-(alkylthio)-3-(chloromethyl)propan-2-olBasic
Halogen Nucleophiles
HalideHX (e.g., HCl, HBr)trans-1,2-dichloro-3-(chloromethyl)propan-1-olAcidic

Note: The structures and regioselectivity are predicted based on general principles of epoxide chemistry. Experimental verification would be required.

Combination of Ring-Opening and Substitution

The presence of a chloromethyl group offers the possibility of sequential or tandem reactions involving both epoxide ring-opening and nucleophilic substitution at the C3 position. For instance, using a difunctional nucleophile or a strong nucleophile under conditions that favor both reactions could lead to more complex molecular architectures. A relevant example is the reaction of epichlorohydrin (B41342) with sodium azide, which can result in the formation of 1,3-diazidopropan-2-ol through both ring-opening and substitution. rsc.org This suggests that similar transformations could be achievable with this compound, potentially yielding di-substituted products.

Table 2: Potential Sequential Functionalization of this compound

Step 1: NucleophileStep 2: NucleophilePotential Product
NaN₃ (ring-opening)NaN₃ (substitution)cis-1,3-diazido-1-chloropropan-2-ol
RNH₂ (ring-opening)R'NH₂ (substitution)cis-1-amino-3-(amino)-1-chloropropan-2-ol
NaSH (ring-opening)NaSH (substitution)cis-1-chloro-1,3-dithiopropan-2-ol

Note: These are hypothetical reaction pathways. Reaction conditions would need to be optimized to control the selectivity of each step.

The derivatization of the this compound scaffold provides a pathway to a variety of functionalized chlorohydrins and related compounds. The strategic choice of nucleophile and reaction conditions allows for the controlled introduction of new functionalities, highlighting the synthetic potential of this halogenated epoxide. Further research into these derivatization strategies could uncover novel compounds with interesting chemical and physical properties.

Advanced Mechanistic Investigations of Cis 1,3 Dichloropropene Oxide Reactivity

Detailed Analysis of Epoxide Ring-Opening Reactions

The strained three-membered ring of cis-1,3-dichloropropene (B155052) oxide is susceptible to attack by a variety of nucleophiles, leading to ring-opening and the formation of several products. These reactions can be initiated by external nucleophiles or catalyzed by acidic or basic conditions.

Nucleophilic Ring-Opening Pathways and Product Distribution

The metabolism of cis-1,3-dichloropropene can proceed via a minor pathway involving mono-oxygenase-catalyzed oxygenation to yield cis-1,3-dichloropropene oxide. nih.govinchem.orgclu-in.org This epoxide is an electrophilic intermediate that can react with cellular nucleophiles. One of the primary documented nucleophilic pathways involves conjugation with glutathione (B108866) (GSH). inchem.org This reaction is a significant detoxification pathway for the epoxide. inchem.org The reaction with glutathione is noteworthy as the parent compound, cis-1,3-dichloropropene, is also a substrate for hepatic glutathione-S-alkyl transferase. inchem.org

While the reaction with glutathione is established, detailed studies on the product distribution resulting from attacks by other biologically relevant nucleophiles, such as DNA bases or amino acid residues in proteins, are not extensively detailed in the available literature. However, the mutagenicity of cis-1,3-dichloropropene is attributed in part to its biotransformation into stereospecific epoxides which can then react with nucleophilic centers of nucleic acid bases.

Table 1: Documented Nucleophilic Reactions of this compound

NucleophileProduct(s)Significance
Glutathione (GSH)Glutathione ConjugateDetoxification pathway inchem.org

Acid-Catalyzed and Base-Catalyzed Hydrolytic Transformations of the Epoxide

The hydrolysis of this compound is a critical reaction pathway. The epoxide can undergo hydrolysis to form 2-chloroacrolein (B1216256). clu-in.org This transformation is significant as the resulting α,β-unsaturated aldehyde is a reactive species.

Acid-Catalyzed Hydrolysis: In an acidic environment, the epoxide oxygen is protonated, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack by water. The precise mechanism and product distribution under acidic conditions are not extensively documented for this specific epoxide in the available literature.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion can directly attack one of the epoxide carbons, leading to ring-opening. It has been suggested that base-catalyzed hydrolysis on surfaces like clay may facilitate the formation of hydrolysis products. nih.gov The hydrolysis of the parent compound, cis-1,3-dichloropropene, has been shown to follow pseudo-first-order kinetics at various pH levels. who.int

Stereochemical Outcomes and Regioselectivity in Ring-Opening Processes

Detailed experimental studies on the stereochemical outcomes and regioselectivity of ring-opening reactions of this compound are not widely available in the reviewed literature. For a substituted, chiral epoxide like this compound, nucleophilic attack can, in principle, occur at either of the two epoxide carbons. The regioselectivity (i.e., which carbon is attacked) and stereochemistry (e.g., inversion or retention of configuration) would depend on the nature of the nucleophile and the reaction conditions (SN1 versus SN2 character).

Intramolecular Rearrangements and Isomerization Dynamics of this compound

The potential for intramolecular rearrangements is a key aspect of epoxide chemistry. For some chlorinated epoxides, such as trichloroethylene (B50587) oxide, intramolecular rearrangement with chlorine migration is a known phenomenon. epa.gov However, specific studies detailing the intramolecular rearrangements or isomerization dynamics of this compound are not prominent in the available scientific literature. Such rearrangements, if they occur, could lead to the formation of various chlorinated aldehydes or ketones, further diversifying the potential products of its reactions.

Kinetics and Thermodynamics of Reaction Pathways

Quantitative data on the kinetics and thermodynamics of the various reaction pathways of this compound are sparse in the public domain. The stability of the epoxide influences its potency in biological systems. smolecule.com For instance, in a study comparing the transforming ability of six epoxides of structurally related chloroalkenes, the potency was found to be influenced by the differences in the stability of the compounds. smolecule.com

Theoretical and Computational Studies of Cis 1,3 Dichloropropene Oxide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic nature and reactivity of cis-1,3-dichloropropene (B155052) oxide. These methods model the molecule at the electronic level, providing detailed information about its geometry, stability, and the energetic landscapes of its reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for determining optimized molecular geometries and analyzing conformational preferences.

Table 1: Representative Geometric Parameters Calculated by DFT for Epoxide Systems This table is illustrative of the types of data obtained from DFT calculations for epoxide-containing molecules, as specific data for the title compound is not detailed in the search results.

ParameterTypical Calculated Value
C-C (oxirane ring)~1.47 Å
C-O (oxirane ring)~1.44 Å
C-C-O angle~61.5°
Dihedral anglesDependent on substituent positions

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are powerful tools for studying reaction mechanisms. These methods can accurately calculate the energies of reactants, products, and transition states, thereby providing critical information about reaction favorability (thermodynamics) and rates (kinetics).

Studies on related halogenated hydrocarbons utilize ab initio calculations to map out potential degradation pathways, such as nucleophilic substitution, elimination, and reduction. researchgate.net For cis-1,3-dichloropropene oxide, ab initio methods could be used to investigate its reactions, for example, with biological nucleophiles or its thermal decomposition. Calculations can determine activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies (the net energy change during a reaction). For example, studies on the HO3 molecule have used high-level ab initio methods to accurately determine dissociation energies and characterize transition states for isomerization. acs.org Similar approaches could be applied to understand the stability and reactivity of the epoxide ring in this compound.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This computational technique is invaluable for understanding how the cellular or external environment, particularly solvents, affects the behavior and reactivity of a molecule.

For a compound like this compound, MD simulations could reveal how water molecules, for instance, arrange themselves around the epoxide and influence its stability and reaction pathways. Quantum chemical molecular dynamics (QM/MD) simulations have been used to investigate the thermal oxidation of the parent compound, 1,3-dichloropropene (B49464), at high temperatures, revealing complex reaction routes and the influence of temperature on product formation. nih.govfigshare.com While these studies did not specifically focus on the isolated epoxide in solution, they demonstrate the capability of MD to trace complex reaction mechanisms, including bond-breaking and formation events over time. nih.gov Such simulations could model the hydrolysis of the epoxide or its interaction with other molecules in a condensed phase.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are capable of predicting various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify compounds. Quantum chemical calculations can predict NMR chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data. mdpi.comacs.org

For this compound, theoretical calculations could generate a predicted IR spectrum, identifying characteristic peaks for the epoxide ring and C-Cl bonds. Similarly, ¹H and ¹³C NMR spectra can be calculated to aid in structural elucidation. acs.org Comparing these computed spectra with experimental data can confirm the molecule's structure. mdpi.com Furthermore, analyzing intermolecular interactions, such as hydrogen bonding or van der Waals forces, can be achieved through computational models, providing insight into how the molecule interacts with its surroundings. acs.org

Table 2: Predicted Spectroscopic Data Types from Computational Methods This table illustrates the kinds of spectroscopic data that can be generated computationally.

Spectroscopic TechniquePredicted ParameterComputational Method
Infrared (IR) SpectroscopyVibrational Frequencies (cm⁻¹)DFT, Ab Initio
Nuclear Magnetic Resonance (NMR)Chemical Shifts (ppm), Coupling Constants (Hz)DFT
UV-Visible SpectroscopyAbsorption Wavelengths (nm)Time-Dependent DFT (TD-DFT)

Structure-Reactivity Relationships Through Computational Modeling

Computational modeling can establish quantitative structure-reactivity relationships (QSAR), which link a molecule's structural or electronic features to its chemical reactivity or biological activity. By calculating descriptors such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential, and steric parameters, models can be built to predict the reactivity of a series of related compounds. rsc.org

For epoxides, reactivity is often related to the electrophilicity of the ring carbons and the stability of the transition state during ring-opening reactions. Computational studies on other epoxides have successfully used DFT to understand how the molecule's structure influences reaction outcomes. nih.govacs.org For this compound, computational modeling could be used to analyze how the chloro-substituents affect the electron distribution and steric accessibility of the epoxide ring, thereby influencing its reactivity towards nucleophiles. These models can compare its reactivity to its trans-isomer and other related epoxides, providing a rationale for observed differences in reaction rates or pathways. rsc.org

Advanced Analytical Method Development for Research Applications of Cis 1,3 Dichloropropene Oxide

Chromatographic Techniques for High-Resolution Separation and Quantification of Isomers

Chromatographic methods are the cornerstone for separating and quantifying cis-1,3-dichloropropene (B155052) oxide from complex matrices, including its trans-isomer and other reaction byproducts. The volatility and isomeric nature of this compound necessitate high-resolution techniques.

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of cis-1,3-dichloropropene oxide due to its high sensitivity and specificity. This technique is particularly well-suited for the volatile nature of the compound.

Trace Analysis: In research settings, particularly in biological and environmental studies, the concentration of this compound can be exceedingly low. GC-MS provides the necessary sensitivity for trace-level detection. For instance, methods developed for the parent compound, 1,3-dichloropropene (B49464), in rat blood have demonstrated sensitivity in the nanogram per milliliter (ng/mL) range. cdc.gov Specifically, GC-MS methods can achieve detection limits for cis-1,3-dichloropropene down to 51.8 ng/mL. cdc.gov Given the structural similarity, comparable sensitivity is anticipated for its epoxide. A study by Schneider et al. (1998a) detailed a method for analyzing 1,3-dichloropropene epoxides in mouse liver tissue. cdc.gov The methodology involved homogenization, extraction with ethyl acetate, and subsequent analysis by GC-MS, achieving recoveries of 81–95% for the epoxides. cdc.gov This demonstrates the feasibility of extracting and quantifying trace amounts of these analytes from complex biological matrices.

Structural Confirmation: The mass spectrometer provides definitive structural information. The electron ionization (EI) mass spectrum of this compound would be expected to show a characteristic molecular ion peak (M+) and specific fragmentation patterns that can confirm its identity. Key fragments would likely arise from the cleavage of the C-Cl and C-O bonds, as well as rearrangements of the epoxide ring. For the parent cis-1,3-dichloropropene, selected ion monitoring (SIM) using characteristic ions (e.g., m/z 75) is employed for quantification, a technique directly applicable to its epoxide for enhanced selectivity and sensitivity. iss.it The unique fragmentation pattern helps to distinguish it from its trans-isomer and other co-eluting compounds, providing a high degree of confidence in its identification.

A typical GC-MS method for the analysis of cis-1,3-dichloropropene and its epoxide would utilize a capillary column, such as a DB-VRX (30 m x 0.25 mm ID, 1.4 µm film thickness), which is suitable for volatile organic compounds. iss.it The temperature program would be optimized to ensure the separation of the cis- and trans-isomers.

Table 1: GC-MS Parameters and Performance for Dichloropropene Analysis. cdc.goviss.it
ParameterValue/Condition
Column DB-VRX (30 m x 0.25 mm ID, 1.4 µm ft) or similar
Oven Program Initial 25°C (1 min), ramp 10°C/min to 130°C, ramp 60°C/min to 220°C (hold 1 min)
Injector Temperature 200°C
Detector Ion Trap Mass Spectrometer or Quadrupole
Quantitation Ion (cis-1,3-D) m/z 75
Confirmatory Ions (cis-1,3-D) m/z 110, 112
Recovery (Epoxides in Liver) 81–95%
LOQ (Parent Compound) ~0.01 mg/kg

While GC-MS is highly effective, liquid chromatography (LC) offers a complementary approach, particularly for the analysis of complex mixtures where derivatization can enhance selectivity and detection. Direct analysis of small, volatile epoxides like this compound by LC is challenging due to their poor retention on typical reversed-phase columns and lack of a strong UV chromophore.

Derivatization for Enhanced Detection: To overcome these limitations, derivatization strategies are employed. A robust method involves the reaction of epoxides with a nucleophilic reagent that introduces a chromophore, enabling sensitive UV or fluorescence detection. For example, N,N-diethyldithiocarbamate (DTC) has been successfully used to derivatize epoxides. nih.govresearchgate.net The reaction proceeds at a neutral pH, and the resulting stable dithiocarbamate (B8719985) esters can be readily analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net This method has been shown to be effective for quantifying low levels of various epoxides in complex physiological fluids, with detection limits as low as 5 pmol. nih.govresearchgate.net

The general procedure involves:

Reaction of the sample containing the epoxide with an excess of the derivatizing agent (e.g., DTC) at a controlled temperature (e.g., 60°C). nih.govresearchgate.net

Quenching of the excess reagent.

Analysis of the derivatized product by RP-HPLC with UV detection at a suitable wavelength (e.g., 278 nm for DTC derivatives). nih.govresearchgate.net

This approach is particularly valuable for mechanistic studies in aqueous environments, such as cell cultures, where direct GC-MS injection may not be feasible without extensive sample preparation. nih.govresearchgate.net The separation of derivatized cis- and trans-isomers would depend on the specific stereochemistry of the derivatization reaction and the chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Structural Confirmation

Advanced Spectroscopic Characterization for Structural Elucidation in Research Samples

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound and its derivatives, providing detailed insights into bonding, stereochemistry, and electronic structure.

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons on the epoxide ring and the chloromethyl group. Protons on epoxide rings typically resonate in the range of 2.5-3.5 ppm. libretexts.org The protons of the cis-epoxide would likely exhibit a specific coupling constant (J-value), which helps to confirm their relative stereochemistry. For chlorinated epoxides, the electron-withdrawing effect of the chlorine atoms would shift the signals of nearby protons downfield.

The ¹³C NMR spectrum would provide complementary information, with the carbons of the epoxide ring typically appearing in the 40-60 ppm region. libretexts.org The carbon attached to the chlorine atom would be further downfield. For the parent cis-1,3-dichloropropene, the olefinic carbons appear at approximately 122.5 ppm and 127.4 ppm, while the methylene (B1212753) carbon is at 38.0 ppm. bmrb.io Upon epoxidation, these chemical shifts would change significantly, providing clear evidence of the transformation.

2D NMR Techniques: For complex mixtures or for unambiguous assignment of all protons and carbons, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. researchgate.net

COSY would reveal the coupling relationships between protons, helping to trace the connectivity within the molecule.

HSQC correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals based on their attached protons. wur.nl

Solid-State NMR of Derivatives: While obtaining NMR spectra of the volatile epoxide itself can be challenging, its derivatives can be analyzed using solid-state NMR. This technique provides information about the structure and dynamics of molecules in the solid state. rsc.orgnih.govresearchgate.net For example, a crystalline derivative of this compound could be analyzed by solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR to obtain high-resolution spectra and study its molecular conformation and packing in the crystal lattice. rsc.org

Table 2: Expected NMR Chemical Shift Ranges for Epoxides. libretexts.orgdoi.org
NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H Epoxide Ring Protons2.5 - 3.5
¹H Protons on Carbon adjacent to Cl~3.5 - 4.5
¹³C Epoxide Ring Carbons40 - 60
¹³C Carbon adjacent to Cl~40 - 50

Vibrational and electronic spectroscopies offer complementary information about the functional groups and electronic transitions within the molecule, which can be used to monitor reactions and gain mechanistic insights.

Infrared (IR) and Raman Spectroscopy: The IR spectrum of this compound would be characterized by the presence of specific vibrational modes of the epoxide ring. Key absorptions include the asymmetric C-O-C stretch (around 950–810 cm⁻¹) and the symmetric ring "breathing" vibration (around 1280–1230 cm⁻¹). The C-Cl stretching vibrations would also be present, typically in the 800-600 cm⁻¹ region. The absence of the C=C stretching peak (around 1650 cm⁻¹) from the parent alkene provides strong evidence for epoxidation. In-situ FT-IR spectroscopy can be a powerful tool to follow the kinetics of reactions involving the epoxide, by monitoring the disappearance of its characteristic peaks or the appearance of new peaks from the products. mdpi.com

Electronic (UV-Vis) Spectroscopy: this compound itself is not expected to have strong absorptions in the UV-visible range. However, UV-Vis spectroscopy can be a valuable tool for studying the kinetics and mechanisms of reactions involving the epoxide, especially when colored reactants or intermediates are involved. For example, in metal-catalyzed reactions, changes in the UV-Vis spectrum of the metal complex upon interaction with the epoxide can provide evidence for the formation of reaction intermediates. nih.govnih.gov Monitoring the appearance or disappearance of specific absorption bands over time allows for the determination of reaction rates and the elucidation of the catalytic cycle. researchgate.net

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and absolute stereochemistry. Due to the volatile nature and likely liquid state of this compound at room temperature, obtaining suitable crystals of the compound itself is challenging.

However, the preparation of solid, crystalline derivatives is a viable and powerful strategy. By reacting the epoxide with a suitable reagent to form a stable, crystalline solid, its structure can be determined with high precision. This technique has been successfully applied to a wide range of epoxide derivatives, including those containing halogens. mdpi.comrsc.org For example, reacting this compound with a nucleophile that introduces a rigid, aromatic moiety could facilitate crystallization.

The resulting crystal structure would provide:

Confirmation of the cis stereochemistry of the substituents on the epoxide ring.

Precise measurements of the C-C, C-O, and C-Cl bond lengths and angles within the molecule.

Detailed information about intermolecular interactions, such as hydrogen bonding or halogen bonding, in the solid state. mdpi.com

This information is invaluable for validating theoretical calculations and for understanding the fundamental structural properties that govern the reactivity of the epoxide.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Mechanistic Insights

Development of Novel Detection Techniques and Sensor Methodologies for Research Purposes

The transient and reactive nature of this compound, a significant metabolite of the soil fumigant cis-1,3-dichloropropene, presents a considerable challenge to conventional analytical methods. who.intt3db.canih.gov For research applications focused on understanding its formation, reactivity, and toxicological pathways, the development of rapid, sensitive, and selective detection techniques is paramount. nih.govnih.gov Traditional gas chromatography-mass spectrometry (GC-MS) methods, while reliable for the parent compound and other stable chlorinated pesticides, can be less suitable for capturing highly reactive intermediates like epoxides in real-time or in situ. chromatographyonline.comfrtr.govnih.govcdc.gov Consequently, research has shifted towards exploring innovative sensor methodologies, including nanosensors and advanced electrochemical arrays, to provide new tools for studying this and other volatile epoxides.

Recent advancements in materials science and nanotechnology have paved the way for novel sensor platforms with high sensitivity for detecting volatile organic compounds (VOCs), including epoxides. acs.orgpurdue.edumdpi.com One promising approach involves the use of nanocantilever sensors functionalized with nanohybrid layers. acs.org A notable study demonstrated the detection of cis- and trans-bisabolene epoxides using cantilevers coated with a layer of polyaniline and graphene oxide (PANI/GO). acs.org The detection mechanism relies on the adsorption of the polar epoxide molecules onto the sensor surface, which induces a measurable change in the cantilever's resonance frequency. acs.org The polarity imparted by the C-O-C epoxide group facilitates this interaction. acs.org This technology has shown high sensitivity, with limits of detection (LOD) and quantification (LOQ) in the nanogram per milliliter range, showcasing its potential for trace-level detection of volatile epoxides like this compound. acs.org

Another significant area of development is in the field of electrochemical biosensors and microfluidic arrays designed to detect reactive metabolites. nih.govnih.gov These systems are particularly relevant for studying the genotoxic potential of compounds like this compound, which is known to be mutagenic. who.intt3db.ca One such strategy employs microfluidic devices containing electrodes coated with thin films of DNA and a redox-active polymer. nih.govnih.gov When a sample containing a parent compound (like cis-1,3-dichloropropene) is introduced along with metabolic enzymes (e.g., cytochrome P450), the generated reactive epoxide metabolite can react with and damage the DNA on the electrode surface. nih.govelectrochem.org This damage is then quantified electrochemically, providing an indirect measure of the formation of the reactive epoxide. nih.govnih.gov These platforms can be multiplexed to screen various enzyme pathways and offer a powerful research tool for assessing metabolic activation and toxicity. nih.gov

Molecularly Imprinted Polymers (MIPs) represent another frontier in sensor development. This technique involves creating a polymer matrix with cavities that are custom-shaped to a specific target molecule. While research has documented the use of MIP-based Quartz Crystal Microbalance (QCM) sensors for the parent compound, 1,3-dichloropropene, this methodology holds significant potential for creating sensors with high selectivity for this compound itself. researchgate.net By using the epoxide as a template molecule during polymerization, a sensor could be developed that specifically binds and detects it, even in the presence of structurally similar compounds.

The table below summarizes the performance characteristics of a novel nanosensor technology developed for detecting volatile epoxides, illustrating the potential capabilities for future sensors targeting this compound.

Sensor TypeFunctionalization LayerTarget Analyte ExampleLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Principle of DetectionReference
NanocantileverPolyaniline/Graphene Oxide (PANI/GO)cis-Bisabolene epoxide< 0.44< 1.15Change in Resonance Frequency acs.org
NanocantileverPolyaniline/Graphene Oxide (PANI/GO)trans-Bisabolene epoxide< 0.44< 1.15Change in Resonance Frequency acs.org

Environmental Transformation Pathways: Mechanistic Investigations of Cis 1,3 Dichloropropene Oxide

Hydrolytic Degradation Mechanisms and Kinetics in Aqueous Systems

Hydrolysis is a key process in the degradation of many organic compounds in aqueous environments. For cis-1,3-dichloropropene (B155052) oxide, this pathway involves the reaction with water, leading to the formation of new compounds.

Influence of pH and Ionic Strength on Hydrolysis Pathways

Identification and Characterization of Hydrolytic Products

Research on the hydrolysis of a mixture of cis- and trans-1,3-dichloropropene oxide in an aqueous phosphate (B84403) buffer (pH 7.4) at 20°C has identified the primary hydrolytic and rearrangement products. nih.gov The disappearance of the epoxides was observed to have a half-life of 800 minutes under these conditions. nih.gov

The "true" hydrolysis product was identified as 2-hydroxy-3-chloropropanal . nih.gov However, this compound is unstable and tends to dimerize to form 2,5-dihydroxy-3,6-bis(chloromethyl)-1,4-dioxane . nih.gov Another significant product identified was α-chloroacrylaldehyde , which is believed to be derived from the thermal isomerization of 2,3-dichloropropanal (B154343) , another rearrangement product of the epoxide. nih.gov

Interactive Table: Hydrolytic Degradation Products of 1,3-Dichloropropene (B49464) Oxide

PrecursorConditionPrimary ProductDimerization/Rearrangement Product(s)
cis-1,3-Dichloropropene oxide (in mixture with trans-isomer)Aqueous buffer (pH 7.4), 20°C2-hydroxy-3-chloropropanal2,5-dihydroxy-3,6-bis(chloromethyl)-1,4-dioxane, α-chloroacrylaldehyde, 2,3-dichloropropanal

Photochemical Transformation Mechanisms and Products

Photochemical transformation, involving the absorption of light, can be a significant degradation pathway for environmental contaminants. This can occur through direct photolysis or indirect photodegradation.

Direct Photolysis Pathways under Simulated Environmental Conditions

There is a lack of specific studies in the reviewed scientific literature on the direct photolysis of this compound. The parent compound, cis-1,3-dichloropropene, has been shown to be stable to direct photolysis in air. epa.gov Without specific experimental data on the epoxide, its susceptibility to direct photodegradation remains unknown.

Indirect Photodegradation via Radical Reactions

Indirect photodegradation involves the reaction of a compound with photochemically generated reactive species, such as hydroxyl radicals (•OH). While the reaction of cis-1,3-dichloropropene with hydroxyl radicals is a known degradation pathway in the atmosphere cdc.govepa.govinchem.org, there is no available information in the scientific literature regarding the indirect photodegradation of this compound via radical reactions.

Biotransformation Mechanisms in Environmental Model Systems (e.g., Microbial Degradation Pathways in soil/water microcosms)

The formation of this compound is considered a minor metabolic pathway in the biotransformation of cis-1,3-dichloropropene. This transformation is thought to be catalyzed by monooxygenase enzymes in some organisms.

Once formed, the epoxide is expected to be a reactive intermediate. In biological systems, epoxides are often detoxified through enzymatic hydrolysis by epoxide hydrolases or by conjugation with glutathione (B108866), catalyzed by glutathione S-transferases. While these pathways have been proposed, detailed studies in environmental model systems such as soil or water microcosms that specifically track the degradation of this compound are lacking.

The primary and well-documented biotransformation pathway for cis-1,3-dichloropropene in soil involves its hydrolysis to cis-3-chloroallyl alcohol, which is then further degraded by soil microorganisms. The rapid biodegradation of the chloroallyl alcohols in soil has been reported.

Applications of Cis 1,3 Dichloropropene Oxide in Advanced Organic Synthesis and Materials Science Research

cis-1,3-Dichloropropene (B155052) Oxide as a Versatile Chiral Building Block in Complex Molecule Synthesis

The structure of cis-1,3-dichloropropene oxide, featuring a three-membered epoxide ring with adjacent chiral centers, makes it a potentially valuable chiral synthon in organic synthesis. Optically active epoxides are highly sought-after intermediates for the synthesis of complex molecules due to the stereospecific manner in which their rings can be opened by various nucleophiles. This reactivity allows for the controlled introduction of multiple functionalities.

Research has demonstrated the synthesis of related optically active vinyl epoxides through the enantioselective addition of 1,3-dichloropropene (B49464) to aromatic aldehydes, a process catalyzed by chiral Cr(Salen) complexes. The resulting chlorohydrins can be converted into the corresponding chiral vinyl epoxides, highlighting a pathway to such valuable building blocks. While this demonstrates the synthesis of related chiral structures, the isolation and subsequent use of this compound itself as a starting material for complex syntheses is a less explored area.

The primary known role of this compound is as a reactive metabolite formed via mono-oxygenase catalyzed oxygenation of cis-1,3-dichloropropene. nih.gov Both the cis and trans oxides have been shown to be potent mutagens, which underscores their high reactivity. who.int This inherent reactivity, while a challenge for isolation and handling, is precisely what makes it a candidate for a versatile building block. The epoxide can undergo nucleophilic attack leading to the formation of amino alcohols, diols, and other highly functionalized molecules that are key components of pharmaceuticals and other biologically active compounds. For instance, the amine-mediated ring-opening of epoxides is a common strategy for synthesizing β-amino alcohols, which are crucial intermediates. mdpi.com

The table below outlines the potential reactions based on the known chemistry of epoxides.

Nucleophile Potential Product Class Significance
Amines (R-NH₂)Chiral Amino AlcoholsCore structures in many pharmaceuticals.
Water (H₂O)Chiral DiolsVersatile intermediates in organic synthesis.
Alcohols (R-OH)Chiral Ether AlcoholsBuilding blocks for polymers and specialty chemicals.
Azides (N₃⁻)Chiral Azido AlcoholsPrecursors to amino alcohols and other nitrogen-containing compounds.

This table represents theoretical applications based on the general reactivity of epoxides.

Utilization in Ring-Opening Polymerization and Polyether Synthesis for Novel Materials

Ring-opening polymerization (ROP) of epoxides is a major industrial process for producing polyethers, with monomers like propylene (B89431) oxide and ethylene (B1197577) oxide being primary feedstocks. sabtechmachine.commetu.edu.tr These polymers find wide application in the manufacture of polyurethanes, surfactants, and lubricants. mdpi.com The polymerization can be initiated by anionic, cationic, or coordination catalysts, which cleave the C-O bond of the strained epoxide ring to initiate chain growth. mdpi.com

While there is extensive research on the ROP of common epoxides, the specific polymerization of this compound is not well-documented in current literature. However, its structure suggests it could be a viable monomer for creating novel functional polyethers. The presence of two chlorine atoms per repeating unit would impart unique properties to the resulting polymer, such as:

Increased Flame Retardancy: Halogenated polymers often exhibit enhanced resistance to combustion.

Modified Solubility: The polar C-Cl bonds would alter the polymer's solubility in various solvents.

Sites for Post-Polymerization Modification: The chlorine atoms could serve as handles for further chemical reactions, allowing for the synthesis of complex, tailor-made materials.

Catalytic systems, such as double metal cyanide (DMC) complexes, are known to be highly effective for the ROP of epoxides like propylene oxide. researchgate.net It is plausible that similar catalytic systems could be adapted for the polymerization of this compound. The table below compares this compound with common epoxide monomers used in ROP.

Monomer Key Structural Feature(s) Resulting Polymer Primary Application of Polymer
Propylene OxideMethyl groupPoly(propylene glycol) (PPG)Polyurethanes, hydraulic fluids. metu.edu.tr
Ethylene OxideNo side groupPoly(ethylene glycol) (PEG)Pharmaceuticals, surfactants, cosmetics. sabtechmachine.com
Epichlorohydrin (B41342)Chloromethyl groupPoly(epichlorohydrin)Specialty rubbers, elastomers.
This compound (Theoretical)Dichlorinated backbonePoly(this compound)Potential for flame retardants, specialty coatings.

This table includes a theoretical entry for this compound to illustrate its potential in materials science.

Role as a Precursor for the Synthesis of Specialty Chemicals and Agrochemical Intermediates (Research Focus)

The parent compound, 1,3-dichloropropene, is a high-volume chemical primarily used as a pre-plant soil fumigant to control nematodes. wikipedia.orgtpsgc-pwgsc.gc.ca It is also used as a chemical intermediate in other organic syntheses. tpsgc-pwgsc.gc.canih.gov The metabolic conversion of 1,3-dichloropropene to its epoxide highlights a naturally occurring transformation pathway. who.intnih.gov This high reactivity of this compound suggests its potential as a precursor in the controlled synthesis of other high-value chemicals.

Epoxides are crucial intermediates in the chemical industry for producing a wide range of products. mdpi.com For example, the hydrolysis of epoxides yields glycols, and reaction with alcohols or phenols produces glycol ethers. The reaction of this compound with a nucleophile would result in a functionalized molecule while retaining at least one chlorine atom, which could be used for subsequent reactions. This makes it a potential intermediate for creating new agrochemicals or specialty chemicals with tailored properties. The cis-isomer of the parent compound is known to be a better substrate for certain biological reactions, such as conjugation with glutathione (B108866), than the trans-isomer, suggesting stereochemistry plays a key role in its reactivity. who.int

Research has shown that the hydrolysis of 1,3-dichloropropene leads to the formation of 3-chloroallyl alcohol. jcpa.or.jpcdc.gov The controlled synthesis and reaction of the epoxide intermediate could offer an alternative pathway to this and other functionalized chloroallyl derivatives, which are themselves valuable synthetic intermediates. While the primary research focus on the oxide has been from a toxicological perspective, its synthetic utility remains a promising area for future investigation.

Integration into Flow Chemistry and Microreactor Systems for Efficient Synthesis

Flow chemistry and microreactor technology offer significant advantages for handling hazardous, reactive, and unstable chemical species. researchgate.net The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control and preventing the formation of hot spots, which is critical for managing highly exothermic reactions like epoxidations and ring-openings. beilstein-journals.org

The synthesis of epoxides and their subsequent reactions are well-suited to flow systems. For example, the synthesis of epoxy ethers from epichlorohydrin and phenols has been successfully demonstrated in flow, as has the subsequent ring-opening with amines to produce libraries of β-aminophenols. mdpi.com Similarly, the ring-opening polymerization of propylene oxide has been carried out in a continuous microreactor, showing a much faster polymerization rate compared to traditional batch reactors. researchgate.net

Given that this compound is a highly reactive and potentially unstable compound, its synthesis and in-line use would be ideal applications for flow chemistry. A flow system could allow for:

Safe, on-demand generation: The epoxide could be synthesized and immediately consumed in a subsequent reaction step without the need for isolation and storage.

Enhanced reaction control: Precise control over temperature, pressure, and residence time can maximize selectivity towards the desired product and minimize unwanted side reactions.

Improved safety: The small reaction volumes inherent to microreactors significantly reduce the risks associated with handling energetic or toxic intermediates. researchgate.net

A potential flow process could involve the epoxidation of cis-1,3-dichloropropene in one reactor module, followed immediately by the introduction of a nucleophile in a second module to perform a ring-opening reaction, all within a closed and automated system. This approach would harness the high reactivity of the epoxide for efficient synthesis while mitigating the associated hazards.

Parameter Batch Reactor Flow/Microreactor Advantage for this compound
Heat Transfer Poor to moderateExcellentSafely controls exothermic epoxidation and ring-opening reactions. beilstein-journals.org
Mass Transfer Often limitedExcellentImproves reaction rates and efficiency, especially in gas-liquid reactions. beilstein-journals.org
Safety Higher risk with hazardous materialsInherently safer due to small volumesMinimizes risk of handling a toxic and reactive intermediate. researchgate.net
Process Control Difficult to precisely controlHigh precision over temperature, time, and stoichiometryAllows for fine-tuning of reactions to maximize yield and selectivity.
Integration Difficult to "telescope" reactionsEasily integrated for multi-step synthesisEnables generation and immediate consumption of the unstable epoxide. mdpi.com

This table compares reaction environments and highlights the theoretical advantages of flow chemistry for the specified compound.

Future Research Directions and Emerging Paradigms in Cis 1,3 Dichloropropene Oxide Chemistry

Integration of Artificial Intelligence and Machine Learning for Predictive Reactivity and Synthesis Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how the reactivity of molecules like cis-1,3-dichloropropene (B155052) oxide is understood and utilized. Machine learning (ML) models, trained on vast datasets of chemical reactions, can predict reaction outcomes, suggest optimal conditions, and even design novel synthetic pathways with greater speed and accuracy than traditional methods. chemcopilot.comresearchgate.netmdpi.com

Predictive Reactivity: For cis-1,3-dichloropropene oxide, ML algorithms can be developed to predict its reactivity with a wide array of nucleophiles, electrophiles, and catalysts. By representing the molecule as a graph (atoms as nodes, bonds as edges), Graph Neural Networks (GNNs) can learn the intricate electronic and steric factors governing its reactions. chemcopilot.com These models could predict the regioselectivity of ring-opening reactions, a crucial aspect for this asymmetrical epoxide, under various conditions. For instance, an ML model could determine whether a nucleophile will preferentially attack the carbon atom bearing the chloromethyl group or the one adjacent to the chlorine on the double bond, a prediction that is non-trivial due to competing inductive and resonance effects.

AI/ML ApplicationPotential Impact on this compound ChemistryRelevant Model Architectures
Reactivity Prediction Accurate prediction of regioselective and stereoselective outcomes of ring-opening reactions.Graph Neural Networks (GNNs), Deep Forest
Synthesis Design Discovery of novel, efficient synthetic routes to functional derivatives.Sequence-to-sequence (Transformer) models, Reinforcement Learning
Condition Optimization Identification of optimal catalysts, solvents, and temperatures for specific transformations.Neural Networks, LASSO, XGBoost

Exploration of Novel Catalytic Systems for Sustainable Transformations

The development of green and sustainable chemical processes is a major driving force in modern chemistry. For a chlorinated compound like this compound, future research will heavily focus on novel catalytic systems that offer high efficiency, selectivity, and environmental benignity.

Biocatalysis and Enzyme Engineering: Enzymes, such as epoxide hydrolases and dehalogenases, offer a highly selective and environmentally friendly approach to transform this compound. While naturally occurring enzymes may exhibit some activity, protein engineering can be employed to enhance their catalytic efficiency and tailor their selectivity for specific ring-opening or dehalogenation reactions. This could lead to the synthesis of chiral synthons, which are valuable in the pharmaceutical and fine chemical industries.

Homogeneous and Heterogeneous Catalysis: The development of novel metal-based catalysts is another promising avenue. For instance, metal-organic frameworks (MOFs) could be designed to encapsulate and activate this compound for specific reactions within their pores. rsc.org Research into earth-abundant metal catalysts (e.g., iron, copper) for ring-opening polymerizations or coupling reactions would represent a significant advance towards sustainability. mdpi.com The goal is to replace traditional, often stoichiometric, reagents with catalytic amounts of recyclable and non-toxic materials.

Catalytic SystemPotential Transformation of this compoundAdvantages
Engineered Epoxide Hydrolases Enantioselective ring-opening to produce chiral diols.High selectivity, mild reaction conditions, biodegradable.
Dehalogenases Selective removal of chlorine atoms to create novel building blocks.Targeted modification, potential for detoxification pathways.
Metal-Organic Frameworks (MOFs) Shape-selective catalysis, controlled release applications.Tunable porosity and functionality, potential for recyclability.
Earth-Abundant Metal Catalysts Ring-opening polymerization, cross-coupling reactions.Low cost, reduced toxicity, and environmental impact.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions involving this compound are critical for gaining these mechanistic insights.

In-Situ FTIR and Raman Spectroscopy: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without perturbing the reaction. youtube.comresearchgate.net For this compound, the characteristic vibrational modes of the epoxide ring (oxirane C-O stretch) and the C-Cl bonds can be tracked throughout a reaction. spectroscopyonline.com This would allow for the precise determination of reaction kinetics, the identification of transient intermediates, and a deeper understanding of the catalytic cycle. For example, monitoring the disappearance of the epoxide peak while new peaks corresponding to a ring-opened product appear would provide direct evidence of the reaction progress and rate. youtube.com

Quantum Mechanical Calculations: The interpretation of complex spectroscopic data can be significantly enhanced by coupling experimental results with quantum mechanical calculations. researchgate.net Methods like Density Functional Theory (DFT) can be used to predict the vibrational spectra of proposed intermediates, helping to confirm their presence in the experimental data. This synergy between theory and experiment is a powerful tool for elucidating complex reaction pathways. nih.govsns.it

Spectroscopic TechniqueInformation Gained for this compound ReactionsKey Advantages
In-Situ ATR-FTIR Real-time concentration profiles of reactants, products, and key intermediates.Non-invasive, provides structural information, applicable to a wide range of reaction conditions.
Raman Spectroscopy Complements FTIR, particularly for symmetric vibrations and aqueous systems.Minimal interference from water, can be used with fiber optics for remote monitoring.
NMR Spectroscopy Detailed structural elucidation of stable intermediates and final products.Unambiguous structure determination.
Mass Spectrometry Identification of reaction components and intermediates by mass-to-charge ratio.High sensitivity, can be coupled with chromatography for complex mixture analysis.

Design of Next-Generation Chemical Probes and Functional Materials

The inherent reactivity of the epoxide and the presence of chlorine atoms make this compound a versatile precursor for the design of novel chemical probes and functional materials.

Chemical Probes: The electrophilic nature of the epoxide ring allows it to react with biological nucleophiles, such as the side chains of cysteine or histidine residues in proteins. This reactivity could be harnessed to develop chemical probes for identifying and studying the function of specific proteins. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to the this compound scaffold, researchers could create probes that covalently label proteins, enabling their detection and isolation. The dichlorinated alkene portion of the molecule offers further opportunities for post-labeling modifications through reactions like click chemistry.

Functional Materials: The ability of epoxides to undergo ring-opening polymerization is a cornerstone of polymer chemistry. This compound could serve as a monomer for the synthesis of novel polymers with unique properties. The presence of chlorine atoms in the polymer backbone would be expected to impart flame retardancy, increased chemical resistance, and a higher refractive index compared to their non-halogenated analogues. These materials could find applications in coatings, adhesives, and advanced composites. Furthermore, the chlorine atoms provide reactive handles for post-polymerization modification, allowing for the tuning of the material's properties or the attachment of other functional groups.

Application AreaDesign Concept based on this compoundPotential Functionality
Chemical Probes Covalent labeling of nucleophilic amino acid residues in proteins.Activity-based protein profiling, target identification.
Functional Polymers Ring-opening polymerization to form polychlorinated polyethers.Flame retardancy, chemical resistance, high refractive index.
Cross-linking Agents Use as a difunctional molecule to cross-link polymer chains.Enhanced thermal and mechanical stability of materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.